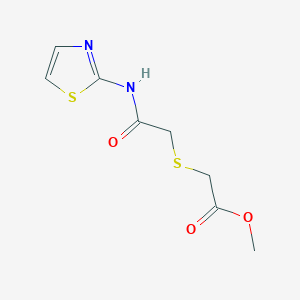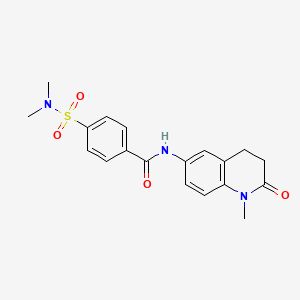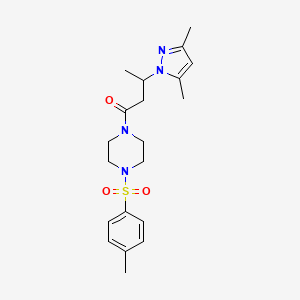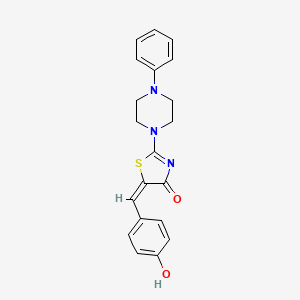
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a planar thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial and Antifungal Activities
- The synthesis of thiazole and fused derivatives, including compounds similar to Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate, has been explored for antimicrobial activities. These derivatives exhibited in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
- Another study focused on the synthesis and antimicrobial activity of thiazole substituted coumarins, where derivatives starting from compounds structurally similar to the subject compound were synthesized and showed antibacterial and antifungal properties (Parameshwarappa et al., 2009).
Anticancer Activity
- Research into the anticancer potential of thiazolidinone derivatives, including compounds like this compound, has demonstrated moderate cytotoxic activity against cancer cells. This highlights the compound's relevance in the development of new anticancer agents (Mabkhot et al., 2019).
Growth Stimulant Properties
- Derivatives of thiazole have been synthesized and evaluated for their growth stimulant properties, showing significant activity in this area. This suggests potential agricultural applications for these compounds (Knyazyan et al., 2013).
Protein-Tyrosine Phosphatase 1B Inhibitors
- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, structurally related to the compound , have been synthesized and evaluated for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), a target for diabetes and obesity treatments. Some derivatives showed promising results as rapid reversible inhibitors of PTP-1B (Navarrete-Vázquez et al., 2012).
Learning and Memory Effects
- The synthesis and effects on learning and memory in mice of derivatives, including (dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride), indicate potential nootropic or cognitive-enhancing properties (Jiang Jing-ai, 2006).
Mechanism of Action
Target of Action
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the interaction of this compound with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazoles have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility in different solvents , could potentially be influenced by environmental factors.
Properties
IUPAC Name |
methyl 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-13-7(12)5-14-4-6(11)10-8-9-2-3-15-8/h2-3H,4-5H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGINRXYWQSSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-allyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2848733.png)

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2848738.png)


![(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2848741.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2848742.png)

![1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848745.png)
![2,4-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2848747.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2848748.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2848749.png)
![2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2848751.png)

